molecular formula C16H18N2OS B4695209 1-[3-(Methylsulfanyl)phenyl]-3-(1-phenylethyl)urea

1-[3-(Methylsulfanyl)phenyl]-3-(1-phenylethyl)urea

Cat. No.: B4695209
M. Wt: 286.4 g/mol
InChI Key: DWGKKTIEGGDDGM-UHFFFAOYSA-N
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Description

1-[3-(Methylsulfanyl)phenyl]-3-(1-phenylethyl)urea is an organic compound with the molecular formula C16H18N2OS. It is characterized by the presence of a methylsulfanyl group attached to a phenyl ring, which is further connected to a urea moiety.

Preparation Methods

The synthesis of 1-[3-(Methylsulfanyl)phenyl]-3-(1-phenylethyl)urea typically involves the reaction of 3-(methylsulfanyl)aniline with 1-phenylethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

1-[3-(Methylsulfanyl)phenyl]-3-(1-phenylethyl)urea undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[3-(Methylsulfanyl)phenyl]-3-(1-phenylethyl)urea involves its interaction with molecular targets such as CRAC channels. The compound inhibits the influx of calcium ions through these channels by binding to the ORAI1 protein, which is a key component of the CRAC channel complex. This inhibition leads to a decrease in intracellular calcium levels, which can modulate various cellular processes, including immune responses and cell proliferation .

Comparison with Similar Compounds

1-[3-(Methylsulfanyl)phenyl]-3-(1-phenylethyl)urea can be compared to other similar compounds, such as:

The presence of the methylsulfanyl group in this compound imparts unique chemical properties, such as increased reactivity towards oxidation and potential biological activity .

Properties

IUPAC Name

1-(3-methylsulfanylphenyl)-3-(1-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-12(13-7-4-3-5-8-13)17-16(19)18-14-9-6-10-15(11-14)20-2/h3-12H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGKKTIEGGDDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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